molecular formula C11H15FO4 B6212436 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2731007-03-5

3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6212436
CAS No.: 2731007-03-5
M. Wt: 230.23 g/mol
InChI Key: MUOBKNKKUSHNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H15FO4 and its molecular weight is 230.23 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the fluorine atom and the bicyclo[1.1.1]pentane ring system. The protected carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "2-cyclopropyl-2-fluoroacetic acid", "tert-butyl chloroformate", "sodium bicarbonate", "bicyclo[1.1.1]pentane", "dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with tert-butyl chloroformate in the presence of sodium bicarbonate in dimethylformamide to yield 2-tert-butoxycarbonyl-2-fluoroacetic acid.", "Step 2: Introduction of the bicyclo[1.1.1]pentane ring system by reaction of 2-tert-butoxycarbonyl-2-fluoroacetic acid with bicyclo[1.1.1]pentane in the presence of diethyl ether to yield 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.", "Step 3: Deprotection of the tert-butoxycarbonyl group by treatment with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide to yield the final product, 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS No.

2731007-03-5

Molecular Formula

C11H15FO4

Molecular Weight

230.23 g/mol

IUPAC Name

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H15FO4/c1-9(2,3)16-8(15)11-4-10(5-11,6(11)12)7(13)14/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

MUOBKNKKUSHNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2F)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.